2-[(E)-(1H-1,2,4-Triazol-5-ylimino)methyl]phenol
Overview
Description
2-[(E)-(1H-1,2,4-Triazol-5-ylimino)methyl]phenol is a chemical compound that is widely used in scientific research. It is a versatile compound that has applications in various fields such as medicinal chemistry, biochemistry, and pharmacology.
Mechanism Of Action
The mechanism of action of 2-[(E)-(1H-1,2,4-Triazol-5-ylimino)methyl]phenol is not fully understood. However, it is believed to interact with biological molecules such as proteins and nucleic acids through hydrogen bonding and pi-stacking interactions. The compound has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 and carbonic anhydrase, which are involved in inflammation and cancer.
Biochemical And Physiological Effects
2-[(E)-(1H-1,2,4-Triazol-5-ylimino)methyl]phenol has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis. The compound has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. In addition, it has been shown to have anti-microbial activity against various bacteria and fungi.
Advantages And Limitations For Lab Experiments
The advantages of using 2-[(E)-(1H-1,2,4-Triazol-5-ylimino)methyl]phenol in lab experiments include its easy synthesis, high stability, and versatile applications. However, the compound has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the research on 2-[(E)-(1H-1,2,4-Triazol-5-ylimino)methyl]phenol. One direction is to investigate its potential as a drug candidate for the treatment of cancer and inflammation. Another direction is to explore its applications in material science, such as in the synthesis of metal-organic frameworks. Furthermore, the compound could be modified to improve its solubility and reduce its toxicity, leading to more effective applications in various fields.
In conclusion, 2-[(E)-(1H-1,2,4-Triazol-5-ylimino)methyl]phenol is a versatile compound that has various applications in scientific research. Its easy synthesis, stability, and versatile applications make it a valuable tool for researchers in various fields. Further research on this compound could lead to new discoveries and applications in the future.
Scientific Research Applications
2-[(E)-(1H-1,2,4-Triazol-5-ylimino)methyl]phenol has a wide range of applications in scientific research. It is used as a ligand in coordination chemistry, where it forms complexes with metal ions. These complexes have applications in catalysis, drug design, and material science. The compound is also used in medicinal chemistry, where it has been shown to have anti-cancer, anti-inflammatory, and anti-microbial properties.
properties
IUPAC Name |
2-[(E)-1H-1,2,4-triazol-5-yliminomethyl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O/c14-8-4-2-1-3-7(8)5-10-9-11-6-12-13-9/h1-6,14H,(H,11,12,13)/b10-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKYHBHVZLQLDIP-BJMVGYQFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=NC=NN2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/C2=NC=NN2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80422847 | |
Record name | T0500-0288 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80422847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(E)-(1H-1,2,4-Triazol-5-ylimino)methyl]phenol | |
CAS RN |
24829-12-7 | |
Record name | NSC59380 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59380 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | T0500-0288 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80422847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-((1H-(1,2,4)TRIAZOL-3-YLIMINO)-METHYL)-PHENOL | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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